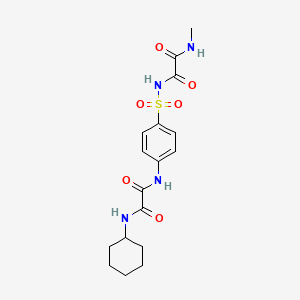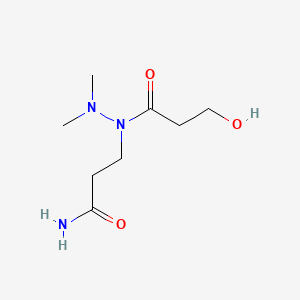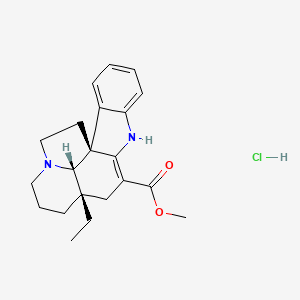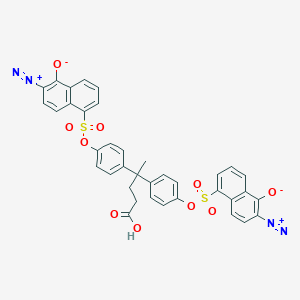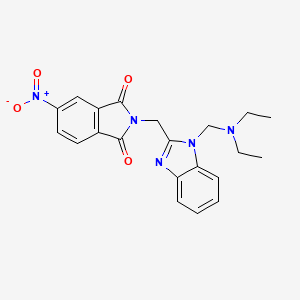
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-(phenylmethyl)-2-(2-pyridinylmethyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-(phenylmethyl)-2-(2-pyridinylmethyl)-, 1,1-dioxide is a complex organic compound with a unique structure that combines elements of thieno, thiadiazin, and pyridinyl groups
Métodos De Preparación
The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-(phenylmethyl)-2-(2-pyridinylmethyl)-, 1,1-dioxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno and thiadiazin rings, followed by the introduction of the phenylmethyl and pyridinylmethyl groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-(phenylmethyl)-2-(2-pyridinylmethyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds include other thieno and thiadiazin derivatives, such as:
- 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one derivatives with different substituents.
- Compounds with similar structural motifs but different functional groups. The uniqueness of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-(phenylmethyl)-2-(2-pyridinylmethyl)-, 1,1-dioxide lies in its specific combination of functional groups and the resulting properties, which may offer advantages in certain applications compared to similar compounds.
Propiedades
Número CAS |
214916-45-7 |
|---|---|
Fórmula molecular |
C18H15N3O3S2 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
4-benzyl-1,1-dioxo-2-(pyridin-2-ylmethyl)thieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C18H15N3O3S2/c22-18-20(10-14-6-2-1-3-7-14)16-12-25-13-17(16)26(23,24)21(18)11-15-8-4-5-9-19-15/h1-9,12-13H,10-11H2 |
Clave InChI |
HRKQCTZCVDXZKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CSC=C3S(=O)(=O)N(C2=O)CC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


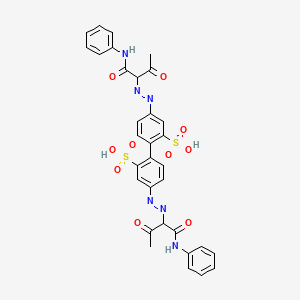

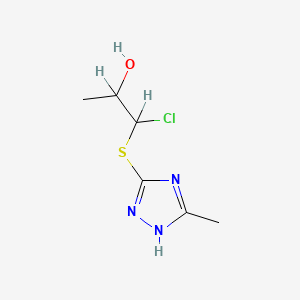
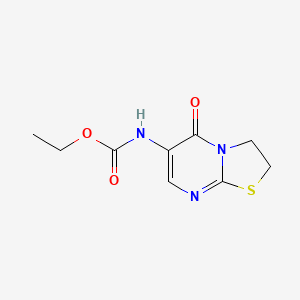
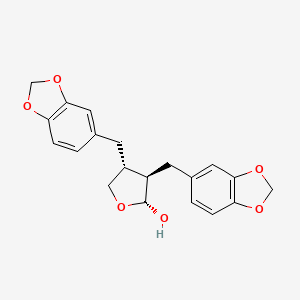



![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)
